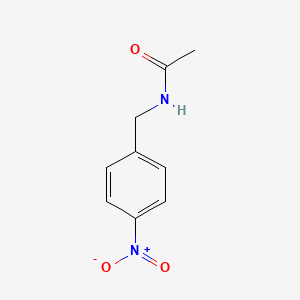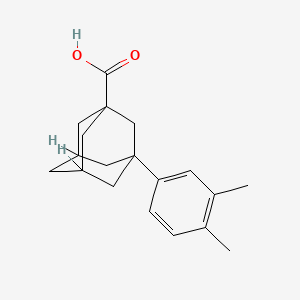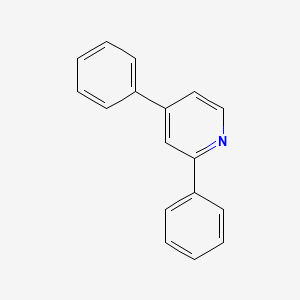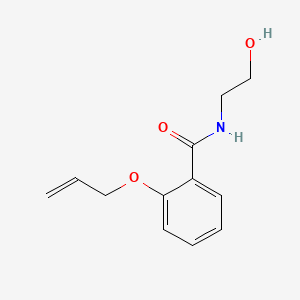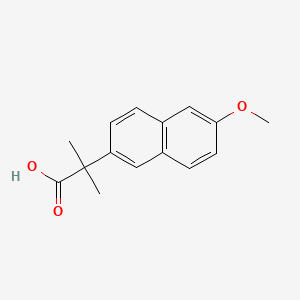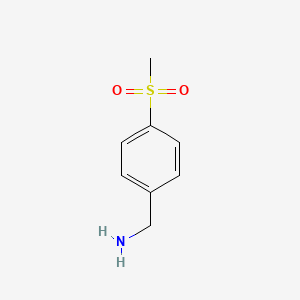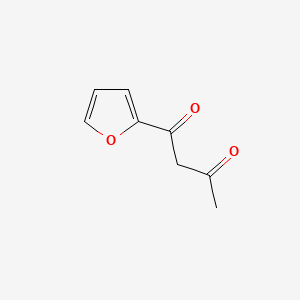
1-(2-Furyl)-1,3-butanedione
Descripción general
Descripción
1-(2-Furyl)-1,3-butanedione, also known as 2-furylacetone, is a naturally occurring organic compound with a wide range of uses in the scientific and medical fields. It is an important intermediate for the synthesis of many organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other industrial products. In addition, it has recently gained attention for its potential applications in medical research, particularly in the fields of cancer and neurological diseases.
Aplicaciones Científicas De Investigación
Biomass Conversion to Fuels and Chemicals
1-(2-Furyl)-1,3-butanedione can be derived from biomass sources like agricultural residues. It plays a role in the synthesis of biofuels and renewable chemicals, contributing to the valorization of biomass. The compound’s reactivity allows for the creation of liquid hydrocarbon fuels through catalytic processes .
Green Chemistry and Catalysis
In adherence to green chemistry principles, 1-(2-Furyl)-1,3-butanedione is used in eco-friendly reactions. It serves as a precursor in catalytic reactions that are environmentally acceptable and commercially relevant, highlighting the compound’s importance in sustainable chemical synthesis .
Organic Synthesis Building Block
This compound acts as a building block in synthetic organic chemistry. It’s used to produce structurally complex molecules with targeted applications, demonstrating its versatility in creating materials with desirable properties .
Furfural Derivative Synthesis
As a furfural derivative, 1-(2-Furyl)-1,3-butanedione is involved in the synthesis of various furanic compounds. Its chemical structure allows for modifications that lead to the production of significant non-petroleum-derived chemicals .
Pharmaceutical Intermediate
The reactivity of 1-(2-Furyl)-1,3-butanedione makes it a valuable intermediate in pharmaceutical synthesis. It can be transformed into compounds with biological activity, such as urease inhibitors, which have potential therapeutic applications .
Perfume and Flavor Industry
Due to its furanic nature, this compound can be used to synthesize intermediates for the perfume and flavor industry. It contributes to the creation of aromatic compounds that enhance the sensory attributes of consumer products .
Material Science
In material science, 1-(2-Furyl)-1,3-butanedione can be utilized to develop new materials with specific properties. Its molecular structure allows for the formation of polymers and composites used in various applications .
Environmental Remediation
Lastly, the compound’s potential in environmental remediation is being explored. Its ability to interact with pollutants and assist in their breakdown could make it a key player in cleaning up environmental contaminants .
Mecanismo De Acción
Target of Action
A related compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as cataracts and neuropathy .
Mode of Action
Similar compounds like yc-1, which contains a furyl group, have been shown to stimulate platelet-soluble guanylate cyclase (sgc) and indirectly elevate platelet cyclic guanosine monophosphate (cgmp) levels . This results in antiplatelet activity, which can be beneficial in preventing vascular embolisms .
Biochemical Pathways
For instance, YC-1 has been found to inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB, which are involved in cellular responses to hypoxia and inflammation, respectively .
Result of Action
Related compounds like yc-1 have been shown to exhibit antiplatelet activity, anticancer activities, and neuroprotective effects .
Propiedades
IUPAC Name |
1-(furan-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKJDYMMUIUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067150 | |
| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-1,3-butanedione | |
CAS RN |
25790-35-6 | |
| Record name | 1-(2-Furanyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25790-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025790356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-furyl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Furanyl)-1,3-butanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


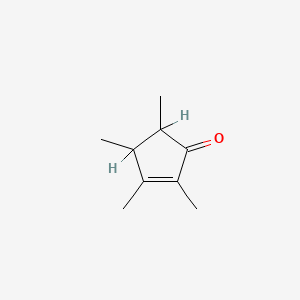

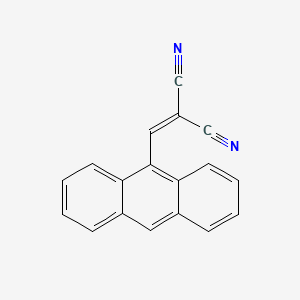
![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)
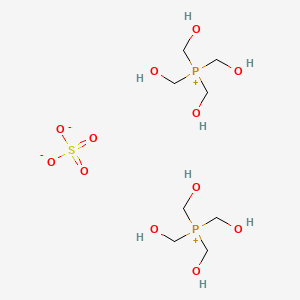
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)
